Bienvenue dans la boutique en ligne BenchChem!

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

STAT3 inhibition transcriptional activity luciferase reporter

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 941994-03-2), also catalogued as STAT3 Inhibitor XVI or SRI-011225, is a synthetic arylsulfonamidyl thiophene-3-carboxamide that functions as a cell-permeable small molecule with two mechanistically distinct, quantifiably characterized biological activities. It acts as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and transcriptional activity , and independently as a first-in-class bactericidal antimicrobial with a multi-target mechanism of action against drug-resistant Gram-positive and Gram-negative pathogens.

Molecular Formula C20H18N2O4S2
Molecular Weight 414.49
CAS No. 941994-03-2
Cat. No. B2564087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide
CAS941994-03-2
Molecular FormulaC20H18N2O4S2
Molecular Weight414.49
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C20H18N2O4S2/c21-19(24)16-13-17(14-7-3-1-4-8-14)27-20(16)22-18(23)11-12-28(25,26)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,24)(H,22,23)
InChIKeyJHKRNQFIPKUNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 941994-03-2): A Dual-Function Arylsulfonamidyl Thiophene Carboxamide for Antimicrobial and STAT3-Targeted Research Procurement


5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 941994-03-2), also catalogued as STAT3 Inhibitor XVI or SRI-011225, is a synthetic arylsulfonamidyl thiophene-3-carboxamide that functions as a cell-permeable small molecule with two mechanistically distinct, quantifiably characterized biological activities. It acts as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and transcriptional activity , and independently as a first-in-class bactericidal antimicrobial with a multi-target mechanism of action against drug-resistant Gram-positive and Gram-negative pathogens [1]. This dual pharmacological profile—oncology-relevant STAT3 inhibition and broad-spectrum antibacterial activity with a high genetic barrier to resistance—distinguishes the compound from single-indication analogs within the thiophene-3-carboxamide class and makes it a strategic procurement candidate for infectious disease, oncology, and chemical biology research programs.

Procurement Risk Alert: Why Closely Related Thiophene-3-Carboxamide Analogs Cannot Substitute for 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 941994-03-2)


Within the thiophene-3-carboxamide chemical space, structural modifications to the N-2 substituent, the C-5 aryl group, and the sulfonyl linker length produce profound and quantifiable differences in biological target engagement and resistance profiles. The 5-phenyl substitution and the 3-(phenylsulfonyl)propanamido moiety at the 2-position of this compound confer a specific combination of STAT3 SH2 domain inhibition (EC50 = 15 μM) and a multi-target bactericidal mechanism that yields MIC values of 0.5 μg/mL against Francisella tularensis with no detectable resistance emergence after serial passage [1]. Analogs bearing N-methyl, tetrahydrobenzo, or varied sulfonyl-acetamido linkers at the same core scaffold have not been shown to replicate this dual-activity profile, nor have they demonstrated the same high genetic barrier to resistance. Generic substitution without direct comparative data therefore carries a high risk of losing either the STAT3-inhibitory potency, the bactericidal spectrum, or the resistance-evasion property that are specifically validated for this compound.

Quantitative Differentiation Evidence: 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 941994-03-2) vs. Closest Analogs and Standard-of-Care Comparators


STAT3 Transcriptional Inhibition Potency: Target Compound vs. Pharmacological Class Baseline

The target compound inhibits IL-6-induced STAT3 transcriptional activity with an EC50 of 15 μM in a luciferase reporter assay in HeLa cells . While direct head-to-head comparisons with other STAT3 inhibitors in the same assay system are not available in the public domain, this potency places the compound in a similar range to other small-molecule STAT3 inhibitors such as Stattic and STA-21, which typically exhibit IC50/EC50 values in the low micromolar range. However, unlike Stattic, which irreversibly targets the STAT3 SH2 domain via covalent modification, this compound acts as a reversible, cell-permeable inhibitor that permits dynamic and titratable STAT3 modulation in cellular models.

STAT3 inhibition transcriptional activity luciferase reporter HeLa cells EC50

STAT3 Selectivity Over STAT1: Differential Phosphorylation Inhibition in Cancer Cell Lines

Following IL-6 stimulation, the target compound selectively inhibits STAT3 phosphorylation without affecting STAT1 phosphorylation in both HeLa and MDA-MB-231 breast cancer cells at concentrations of 10–30 µM and 30–100 µM, respectively . Numerous STAT3 inhibitors in the thiophene and quinone classes (e.g., STA-21, LLL12) exhibit off-target inhibition of STAT1 or other STAT family members, which complicates interpretation of phenotype and introduces confounding anti-viral or immunomodulatory effects. The demonstrated STAT3-over-STAT1 selectivity profile of this compound is atypical and functionally significant, as STAT1 mediates distinct, often opposing, transcriptional programs in tumor suppression and immune surveillance.

STAT3 selectivity STAT1 phosphorylation MDA-MB-231 HeLa IL-6

Bactericidal Potency Against Francisella tularensis: MIC and MBC Comparison with Ciprofloxacin Resistance Emergence

Against F. tularensis, the target compound (SRI-011225) exhibits an MIC of 0.5 μg/mL and an MBC of 1.0 μg/mL, yielding an MBC/MIC ratio of 2, which is consistent with bactericidal activity [1]. In a serial passage resistance-induction experiment conducted under identical conditions, no resistance to SRI-011225 could be induced in F. tularensis across multiple passages. In stark contrast, ciprofloxacin—a fluoroquinolone standard-of-care comparator tested in the same serial passage protocol—yielded resistant mutants after only 6–7 passages [1]. This direct head-to-head comparison under identical experimental conditions demonstrates a uniquely high genetic barrier to resistance that is not shared by established clinical antibiotics.

Francisella tularensis MIC MBC bactericidal ciprofloxacin resistance

Multi-Target Macromolecular Synthesis Inhibition: Concentration-Dependent Polypharmacology vs. Single-Target Antibiotics

In macromolecular synthesis inhibition assays conducted in both methicillin-sensitive S. aureus (MSSA) and hospital-acquired MRSA (HA-MRSA), SRI-011225 at 3× MIC produced concentration-dependent inhibition of RNA synthesis (82–97%), DNA synthesis, protein synthesis, and cell wall synthesis simultaneously [1]. This multi-pronged inhibition pattern stands in direct contrast to control antibiotics tested in the same study: rifampicin inhibited only RNA synthesis, ciprofloxacin inhibited only DNA synthesis, clindamycin inhibited only protein synthesis, and vancomycin inhibited only cell wall synthesis—each consistent with their known single-target mechanisms [1]. The multi-target inhibition pattern was also reproduced in F. tularensis, confirming that the polypharmacology is not species-specific.

macromolecular synthesis multi-target MRSA MSSA rifampicin ciprofloxacin vancomycin

Broad-Spectrum Activity Against Drug-Resistant Gram-Positive Pathogens: SRI-011225 vs. Vancomycin-Intermediate S. aureus Susceptibility

SRI-011225 demonstrates in vitro antimicrobial activity against community-associated MRSA, healthcare-associated MRSA, vancomycin-intermediate S. aureus (VISA), drug-resistant strains of S. pneumoniae, B. anthracis, and E. faecalis [1]. Critically, its activity is reported as similar against both drug-sensitive and drug-resistant S. aureus strains, indicating that common resistance mechanisms (e.g., mecA-mediated β-lactam resistance, vanA/vanB-mediated vancomycin resistance) do not confer cross-resistance to this compound. Vancomycin, the standard-of-care for serious MRSA infections, shows elevated MICs against VISA strains (MIC ≥ 4–8 μg/mL vs. ≤ 2 μg/mL for susceptible strains), whereas SRI-011225 retains undiminished activity regardless of the vancomycin susceptibility phenotype. This lack of cross-resistance differentiates SRI-011225 from glycopeptide and β-lactam antibiotic classes.

drug-resistant MRSA VISA Streptococcus pneumoniae Bacillus anthracis Enterococcus faecalis

STAT3-Dependent Cancer Cell Viability Suppression: Differential Cytotoxicity in STAT3-Addicted vs. STAT3-Null Cells

Upon IL-6 stimulation, the target compound suppresses the viability of STAT3-dependent cancer cells by approximately 40% compared with STAT3-null cancer cells at low micromolar concentrations . This 40% differential cytotoxicity between STAT3-positive and STAT3-null isogenic or comparator cell lines provides genetically controlled evidence that the anti-proliferative effect is specifically mediated through STAT3 pathway inhibition rather than through general cytotoxicity. Many putative STAT3 inhibitors exhibit pan-cytotoxic effects that are independent of STAT3 expression status, which can lead to false-positive conclusions about target engagement. The isogenic differential viability approach provides cleaner target validation than single-cell-line growth inhibition assays.

STAT3-dependent cancer cell viability STAT3-null differential cytotoxicity IL-6 stimulation

High-Impact Research and Industrial Application Scenarios for 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 941994-03-2) Based on Verified Quantitative Evidence


Antibiotic Resistance Evasion Research: Using SRI-011225 as a Positive Control in Serial Passage Resistance Induction Studies

The demonstrated failure to induce resistance in F. tularensis after repeated serial passage, in direct contrast to ciprofloxacin which produced resistant mutants within 6–7 passages under identical conditions , positions this compound as a critical positive control for antibiotic discovery programs evaluating the genetic barrier to resistance. Research groups developing novel antibacterial agents can use SRI-011225 as a benchmark compound in resistance induction protocols to calibrate assay sensitivity and to compare resistance emergence kinetics of their candidate molecules. The multi-target macromolecular synthesis inhibition profile (82–97% concurrent inhibition of RNA, DNA, protein, and cell wall synthesis at 3× MIC) also makes it a useful pharmacological tool for studying the relationship between polypharmacology and resistance evasion, a topic of intense interest in anti-infective drug discovery.

STAT3-Specific Oncogenic Signaling Studies Requiring STAT1-Sparing Pharmacological Inhibition

For cancer biology laboratories investigating STAT3-driven transcriptional programs in breast cancer (MDA-MB-231) and cervical cancer (HeLa) models, this compound offers a STAT1-sparing inhibition window (10–100 µM depending on cell line) . This selectivity is critical for experimental designs where STAT1 activation must remain intact—for example, in studies of tumor-immune interactions where STAT1 mediates interferon responses and tumor surveillance. The reversible binding mode (inferred from the cell-permeable, non-covalent arylsulfonamidyl amide structure) further enables pulse-chase and washout experiments to study the kinetics of STAT3-dependent gene expression, which are not feasible with covalent STAT3 inhibitors such as Stattic.

Biodefense and Biothreat Pathogen Countermeasure Development: F. tularensis Drug Discovery

With a bactericidal MIC of 0.5 μg/mL and MBC of 1.0 μg/mL against F. tularensis—a CDC Category A biothreat agent—and the critical finding that resistance cannot be induced under serial passage conditions , this compound serves as a qualified hit or lead-like tool compound for academic and government laboratories engaged in tularemia countermeasure development. The favorable preliminary 7-day repeat-dose toxicology profile in rats and demonstrated in vivo efficacy in a murine tularemia model support its use as a reference compound in animal model studies, reducing the need for de novo synthesis and characterization of tool molecules in early-stage biodefense research.

Dual-Indication Chemical Biology: Simultaneous Investigation of STAT3 Signaling and Antimicrobial Activity in Infection-Driven Cancer Models

The unique co-occurrence of STAT3 inhibitory activity (EC50 = 15 μM in HeLa cells) and broad-spectrum bactericidal activity against Gram-positive drug-resistant pathogens [1] makes this compound uniquely suited for research at the intersection of infection and oncology. In models of infection-driven carcinogenesis—such as Helicobacter pylori-associated gastric cancer or Fusobacterium nucleatum-associated colorectal cancer, where STAT3 hyperactivation is a documented oncogenic mechanism—this single compound can serve as both an antimicrobial agent targeting the bacterial driver and a STAT3 pathway inhibitor targeting the host oncogenic signaling. No other commercially available thiophene-3-carboxamide analog has been demonstrated to possess both activities, eliminating the need to procure and formulate two separate tool compounds for these interdisciplinary studies.

Quote Request

Request a Quote for 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.